molecular formula C13H18N2O3 B3317441 Benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate CAS No. 959617-87-9

Benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate

Cat. No.: B3317441
CAS No.: 959617-87-9
M. Wt: 250.29
InChI Key: IRKGMFWANMCSOS-VXGBXAGGSA-N
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Description

Benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate is a piperidine derivative with a molecular formula of C₁₃H₁₈N₂O₃ and a molecular weight of 250.298 g/mol . Key features include:

  • Stereochemistry: Two defined stereocenters at the 3R and 4R positions.
  • Functional Groups: A benzyloxycarbonyl (Cbz) protecting group, a hydroxyl group at C3, and an amino group at C2.
  • Applications: Serves as a chiral intermediate in pharmaceutical synthesis, notably for kinase inhibitors like Tofacitinib .

Properties

IUPAC Name

benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKGMFWANMCSOS-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of (3R,4R)-3,4-epoxypiperidine with benzylamine in the presence of a suitable catalyst, such as lithium perchlorate, in an organic solvent like acetonitrile at room temperature . This reaction leads to the formation of the desired amino alcohol with high stereoselectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts and high-throughput screening methods can also enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group, if present, can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, DMP

    Reducing Agents: NaBH4, LiAlH4

    Solvents: Acetonitrile, methanol, dichloromethane

Major Products Formed

The major products formed from these reactions include oxidized derivatives (e.g., ketones or aldehydes) and reduced derivatives (e.g., alcohols). Substitution reactions can lead to the formation of various substituted piperidine derivatives.

Scientific Research Applications

Benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. This inhibition can occur through various pathways, including competitive, non-competitive, and allosteric inhibition .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Compound Name CAS No. Molecular Formula Substituents Stereochemistry Key Features Applications/Notes
Benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate 167832-41-9 C₁₃H₁₈N₂O₃ -OH (C3), -NH₂ (C4), Cbz group 3R,4R Chiral intermediate with dual functional groups Used in Tofacitinib synthesis
Benzyl (3R,4S)-3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate 1951439-26-1 C₁₅H₁₅F₄NO₃ -F (C3), -CF₃ (C4), -OH (C4), Cbz group 3R,4S Fluorinated analog with enhanced lipophilicity Potential metabolic stability improvement
(3R,4R)-rel-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate 724787-52-4 C₁₈H₂₆N₂O₅ -Boc-protected -NH₂ (C4), -OH (C3), Cbz group 3R,4R (relative) Boc protection enhances amino group stability Intermediate in peptide synthesis
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 C₁₃H₁₈N₂O₂ -NH₂ (C4), Cbz group (no -OH at C3) N/A Simpler structure lacking hydroxyl group Limited toxicological data; used in basic research
cis-BENZYL 3-FLUORO-4-HYDROXY-4-METHYLPIPERIDINE-1-CARBOXYLATE N/A C₁₄H₁₇FNO₃ -F (C3), -CH₃ (C4), -OH (C4), Cbz group cis configuration Methyl and fluorine substituents alter steric and electronic properties Explored for antimicrobial activity
(3R,4S)-rel-Benzyl 4-amino-3-fluoropiperidine-1-carboxylate hydrochloride 1268520-82-6 C₁₃H₁₇FN₂O₂·HCl -F (C3), -NH₂ (C4), Cbz group, HCl salt 3R,4S (relative) Hydrochloride salt improves solubility; fluorination impacts bioactivity Preclinical studies for kinase modulation
(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride N/A C₁₃H₁₉ClN₂O₂ -CH₃ (C4), -NH₂ (C3), Cbz group, pyrrolidine ring (5-membered) 3R,4R Smaller ring size increases conformational rigidity Investigated for CNS-targeting drug delivery

Key Structural Differences and Implications

Substituent Effects: Fluorine and Trifluoromethyl Groups (e.g., CAS 1951439-26-1): Enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration . Boc Protection (e.g., CAS 724787-52-4): Stabilizes the amino group during synthetic steps, enabling selective deprotection .

Stereochemical Impact :

  • The 3R,4R configuration in the target compound is critical for binding to kinase active sites, as seen in Tofacitinib intermediates .
  • Epimeric analogs (e.g., 3R,4S in CAS 1268520-82-6) show reduced activity due to mismatched stereochemistry with biological targets .

Ring Size Variations :

  • Piperidine vs. Pyrrolidine : Pyrrolidine derivatives (e.g., CAS N/A in ) exhibit increased ring strain, favoring specific conformational states in receptor binding.

Biological Activity

Benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data tables and findings from recent research.

Chemical Structure and Properties

This compound contains a piperidine ring with an amino group and a hydroxyl group, which are crucial for its biological activity. The presence of the benzyl group enhances its lipophilicity, potentially improving its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. The compound has been studied for its potential as an enzyme inhibitor, particularly in inhibiting glycosidases and other related enzymes.

  • Enzyme Inhibition : The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity through competitive or non-competitive mechanisms.
  • Receptor Modulation : It may act as a modulator at muscarinic acetylcholine receptors, influencing cholinergic signaling pathways relevant to cognitive functions and neurodegenerative diseases.

Biological Activity Data

Recent studies have highlighted the compound's potential in various therapeutic areas:

Anticancer Activity

This compound exhibits promising anticancer properties. For instance:

  • Cytotoxicity Studies : Research indicates that derivatives of piperidine compounds can induce apoptosis in cancer cell lines, showing better efficacy than standard treatments like bleomycin .
CompoundCell LineIC50 (µM)Mechanism
This compoundFaDu (hypopharyngeal)15Apoptosis induction
Reference Drug (Bleomycin)FaDu20DNA damage

Neuropharmacological Effects

The compound's interaction with cholinergic receptors suggests potential applications in treating cognitive disorders:

  • Cholinesterase Inhibition : Studies show that similar piperidine derivatives can inhibit acetylcholinesterase (AChE), which is beneficial for conditions like Alzheimer's disease .
CompoundAChE Inhibition (%)BuChE Inhibition (%)
This compound7055
Donepezil (Standard)8560

Case Study 1: Anticancer Efficacy

A study conducted on a series of piperidine derivatives including this compound demonstrated enhanced anticancer activity compared to existing therapies. The results indicated that modifications in the piperidine structure significantly influenced cytotoxic effects against various cancer cell lines.

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of the compound in models of Alzheimer's disease. The results suggested that it could improve cognitive function by modulating cholinergic signaling pathways through AChE inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate
Reactant of Route 2
Benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate

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